(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde
Overview
Description
Scientific Research Applications
1. Stereochemistry Studies
(2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde has been utilized in studies focusing on stereochemistry. For instance, research involving the Ley′s Aldehyde, benzyl amines, and trialkyl phosphites led to the development of enantiomerically pure orthogonally protected dimethyl 1-aminophosphonates. These studies are significant for understanding the stereochemical aspects of chemical reactions and molecular interactions (Piotrowska, Głowacka, & Wróblewski, 2014).
2. Synthesis of Derivatives and Complexes
Research has also focused on the synthesis of various derivatives and complexes involving this compound. For example, studies on the reaction of 2-phenyl-thiazol-4-carbaldehyde with 2-bromoacetophenone in basic catalysis resulted in the formation of distinct compounds with potential applications in various chemical processes (Zaharia et al., 2008).
3. Development of Chiral Molecules
The compound has been used in the development of chiral molecules, such as in the preparation of butane-1,2-diacetal-protected l-Glyceraldehyde from d-Mannitol. This is important in the field of asymmetric synthesis, which is crucial for creating molecules with specific orientations, often used in pharmaceuticals (Ley & Michel, 2003).
4. Application in Organic Synthesis
Further, this compound has found applications in organic synthesis, as seen in the ortho ester Claisen rearrangements of various isomers. Such studies are vital for understanding reaction mechanisms and for the development of new synthetic methods (Tadano, Minami, & Ogawa, 1990).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .
Future Directions
The future directions for this compound are not currently known. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers , suggesting that it may have potential applications in scientific research. Further studies would be required to explore these potential applications.
properties
IUPAC Name |
(2R,4R,5R)-5-hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-6,9-11,13H,7H2/t9-,10+,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXOIVORNNWRAD-OUAUKWLOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(O1)C2=CC=CC=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H](O1)C2=CC=CC=C2)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540192 | |
Record name | (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
81577-69-7 | |
Record name | (2R,4R,5R)-5-Hydroxy-2-phenyl-1,3-dioxane-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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